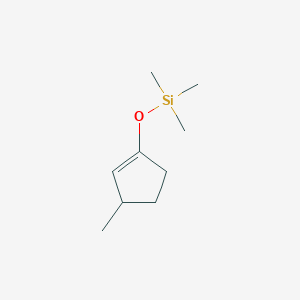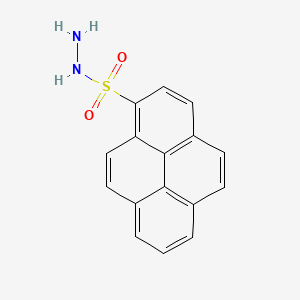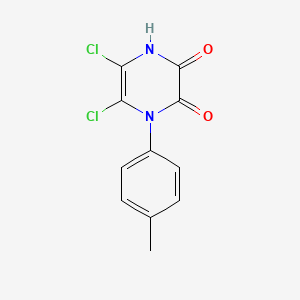
5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione is a member of toluenes.
Scientific Research Applications
1. Synthesis and Application in Heterocyclic Chemistry
5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione is utilized in the synthesis of novel heterocyclic compounds. For instance, its derivatives have been used in the Vilsmeier-Haack reaction to produce heterocyclo-substituted furo[2,3-c:5,4-c']dipyrazole derivatives. These derivatives exhibit potential antibacterial and antifungal activities, highlighting their significance in medicinal chemistry (Awad, 1992).
2. Role in Synthesis of Bioactive Compounds
Compounds derived from 5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione have been synthesized for their bioactivity. These include the creation of compounds like 1(2)-Aryl-6,7-dihydro-6-methyl-3-methylthiopyrano[4,3-c]pyrazol-4-(2H)-ones, which have been tested for fungicidal and anticancer activities. This underscores the compound's utility in developing potential therapeutic agents (Wang You-ming, 2007).
3. In Synthesis of Chromophores
The compound has been used in synthesizing novel pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones chromophores. These derivatives have significant implications in the field of organic electronics and photonics due to their spectral characteristics, which are pivotal in light-emitting diodes and laser technologies (Taghva & Kabirifard, 2020).
4. Use in Heterocyclic Synthesis
It also finds application in the synthesis of complex heterocyclic structures, such as pyrazolo[3,4-d]-pyridazinones and pyrazolo[3,4-d]pyridazines. These compounds have potential uses in various fields including pharmaceuticals, dyes, and agrochemicals (Şener et al., 2002).
5. Application in Herbicide Development
Derivatives of this compound have been synthesized for their herbicidal properties. For example, 1-phenyl-piperazine-2,6-diones, prepared using this compound, demonstrated significant herbicidal activity, indicating its potential in developing new agrochemicals (Li et al., 2005).
properties
Product Name |
5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-4-7(5-3-6)15-9(13)8(12)14-10(16)11(15)17/h2-5H,1H3,(H,14,16) |
InChI Key |
QHEAMMAWYIVSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(NC(=O)C2=O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



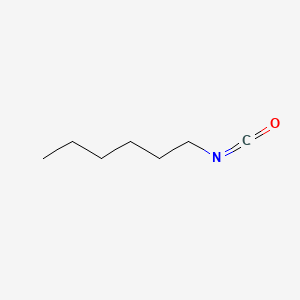
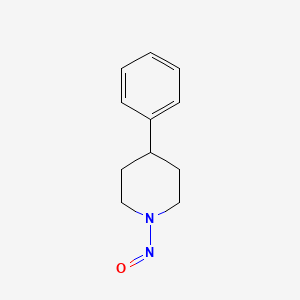
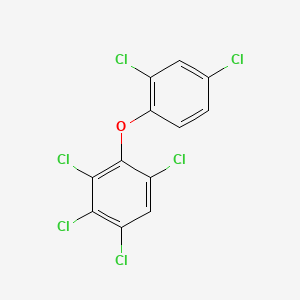
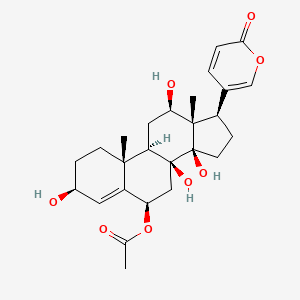
![1-(9H-pyrido[3,4-b]indol-1-yl)ethanone](/img/structure/B1205892.png)
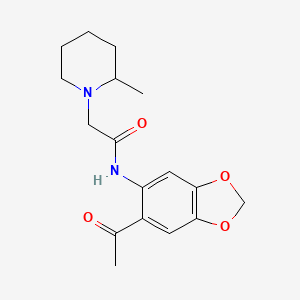
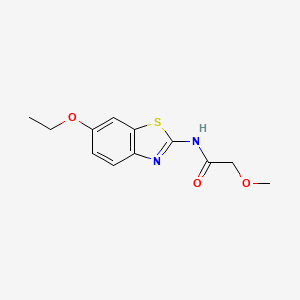
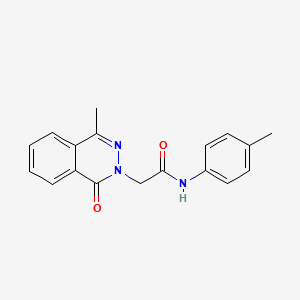
![2-[4-[(3-Fluorophenyl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1205898.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
